molecular formula C17H16O2 B14720813 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol CAS No. 17541-02-5

2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol

Cat. No.: B14720813
CAS No.: 17541-02-5
M. Wt: 252.31 g/mol
InChI Key: ZMTLMKNQOGROAB-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol is a high-purity chemical intermediate belonging to the class of alkynyl alcohols. Its primary research value lies in its role as a protected or masked acetylene building block for sophisticated organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions. The compound is structurally designed for the Sonogashira-Hagihara coupling reaction, a powerful method for forming carbon-carbon bonds between sp2-hybridized carbon atoms of aryl halides and the sp-hybridized carbon of terminal alkynes (https://pmc.ncbi.nlm.nih.gov/articles/PMC3006825/). The tert-hydroxy group acts as a robust protective group for the terminal alkyne, enhancing the compound's stability and handling properties during synthetic sequences. Following coupling, this protective group can be cleanly removed under basic conditions via a retro-Favorskii reaction, selectively regenerating the terminal alkyne functionality and liberating acetone (https://en.wikipedia.org/wiki/2-Methylbut-3-yn-2-ol). This makes it an indispensable reagent for the efficient, modular synthesis of complex diarylacetylenes and conjugated molecular frameworks that are critical in materials science for developing organic electronic materials, liquid crystals, and metal-organic frameworks (MOFs). In pharmaceutical research, it serves as a key precursor for the construction of acetylenic scaffolds found in various bioactive molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17541-02-5

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

2-methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol

InChI

InChI=1S/C17H16O2/c1-17(2,18)13-12-14-8-10-16(11-9-14)19-15-6-4-3-5-7-15/h3-11,18H,1-2H3

InChI Key

ZMTLMKNQOGROAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=CC=C(C=C1)OC2=CC=CC=C2)O

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 4 4 Phenoxyphenyl but 3 Yn 2 Ol and Structural Analogues

Direct Acetylene (B1199291) Condensation Approaches

Direct condensation methods offer a straightforward pathway to propargylic alcohols by reacting a terminal alkyne with a ketone. These reactions can be promoted by either basic or acidic conditions.

Base-Catalyzed Favorskii-Type Reactions for Alkynol Formation

The Favorskii reaction and its variants provide a classical method for the synthesis of α-alkynyl alcohols. In the context of 2-methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol, this would involve the reaction of 4-phenoxyphenylacetylene with acetone (B3395972). The reaction is typically carried out in the presence of a strong base, such as sodium amide or potassium hydroxide (B78521), in a suitable solvent like liquid ammonia or an ether. The base deprotonates the terminal alkyne to form a highly nucleophilic acetylide anion, which then attacks the electrophilic carbonyl carbon of acetone. A subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol. While effective, this method's success is contingent on the availability and stability of the starting 4-phenoxyphenylacetylene. A related retro-Favorskii reaction can be utilized in a two-step synthesis, where an aryl halide is first coupled with 2-methylbut-3-yn-2-ol, followed by a base-catalyzed elimination of acetone to yield the terminal arylalkyne. nih.govresearchgate.net

Lewis Acid Catalysis in Alkynylation Reactions

Lewis acid catalysis presents an alternative for promoting the addition of terminal alkynes to carbonyl compounds. acs.orgacs.org Various Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), aluminum chloride (AlCl₃), or zinc-based reagents, can activate the ketone, rendering it more susceptible to nucleophilic attack by the alkyne. organic-chemistry.org The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This enhancement allows for the reaction to proceed under milder conditions compared to the strongly basic environment of the Favorskii reaction. The choice of Lewis acid and reaction conditions can influence the reaction's efficiency and selectivity. For instance, the use of chiral Lewis acids can even facilitate asymmetric alkynylation, leading to enantioenriched propargylic alcohols.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are particularly well-suited for constructing the aryl-alkyne linkage in this compound.

Sonogashira-Hagihara Coupling for Aryl-Alkyne Bond Construction

The Sonogashira-Hagihara coupling is a premier method for the synthesis of arylalkynes. nih.gov This reaction involves the coupling of a terminal alkyne with an aryl halide or triflate in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. For the synthesis of the target molecule, 4-phenoxyphenyl bromide or iodide would be reacted with 2-methyl-3-butyn-2-ol (B105114).

The catalytic system in a Sonogashira-Hagihara coupling is critical for its success. A common and effective system employs a palladium(0) source, often generated in situ from a palladium(II) precatalyst like bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂), and a copper(I) salt, typically copper(I) iodide (CuI). The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The choice of phosphine (B1218219) ligands, such as triphenylphosphine (PPh₃), is crucial for stabilizing the palladium center and modulating its reactivity. Research has shown that various palladium and copper catalysts can be employed to optimize the yield and reaction conditions. nih.gov For instance, the use of palladium(II) acetate (B1210297) in combination with triphenylphosphine and copper(I) iodide has been successfully applied in the synthesis of a structurally similar compound, 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol. nih.gov

The efficiency of the Sonogashira-Hagihara coupling is also highly dependent on the reaction conditions. The choice of solvent is important; common solvents include amines like diethylamine or triethylamine, which can also act as the base, or aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The temperature of the reaction can vary widely, from room temperature to reflux, depending on the reactivity of the substrates. For example, in the synthesis of 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol from 4-bromoanisole (B123540) and 2-methylbut-3-yn-2-ol, the reaction mixture was refluxed in diethylamine. nih.gov The progress of the reaction is often monitored, and in some cases, a second addition of the catalyst may be necessary to drive the reaction to completion. nih.gov Careful optimization of these parameters is essential to maximize the yield of the desired product and minimize side reactions.

The following table summarizes the key reactants and catalysts involved in the Sonogashira-Hagihara coupling for the synthesis of a structural analogue of the target compound.

Reactant 1Reactant 2Palladium CatalystCopper Co-catalystLigandSolvent/Base
4-Bromoanisole2-Methylbut-3-yn-2-olPalladium(II) acetateCopper(I) iodideTriphenylphosphineDiethylamine

This table can be filtered and sorted based on the different components of the reaction.

Exploration of Substrate Scope and Functional Group Compatibility for Phenoxyphenyl-Substituted Alkynes

The synthesis of phenoxyphenyl-substituted alkynes, such as this compound, is commonly achieved via the Sonogashira cross-coupling reaction. wikipedia.org This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The efficiency and broad applicability of this reaction are highly dependent on the nature of the substrates and their functional groups.

The reactivity of the aryl halide is a critical factor, with the general trend following the order: I > OTf ≥ Br >> Cl. wikipedia.orglibretexts.org Aryl iodides are highly reactive and can undergo coupling at room temperature, whereas aryl bromides often require elevated temperatures. wikipedia.org Aryl chlorides are significantly less reactive due to the strength of the C-Cl bond, making their activation more challenging. libretexts.org This differential reactivity can be exploited for selective synthesis. For instance, in a molecule containing both an iodide and a bromide, the alkyne can be selectively coupled at the more reactive iodide position. wikipedia.orglibretexts.org

The Sonogashira coupling is renowned for its excellent functional group tolerance, which is a significant advantage in the synthesis of complex molecules. jk-sci.com A wide array of functional groups are compatible with the mild reaction conditions, including hydroxyl groups (-OH), aldehydes, nitro groups (-NO2), and esters. jk-sci.com This compatibility is crucial for the synthesis of this compound, which contains a tertiary alcohol. The reaction tolerates both electron-donating and electron-withdrawing substituents on the aryl halide, although electron-withdrawing groups can sometimes increase the reaction rate, while electron-donating groups may require longer reaction times. nih.govrsc.org

The alkyne component also demonstrates broad substrate compatibility, accommodating aryl, alkyl, and silyl (B83357) functional groups. libretexts.org For the synthesis of the target molecule, 2-methylbut-3-yn-2-ol is a common reagent, serving as a protected form of acetylene. nih.gov

Substrate Scope and Functional Group Compatibility in Sonogashira Coupling
Substrate ComponentReactivity/CompatibilityNotesReferences
Aryl Halide (Ar-X) Reactivity Order: Ar-I > Ar-OTf ≥ Ar-Br >> Ar-ClAryl iodides are the most reactive, often reacting at room temperature. Aryl chlorides are the least reactive. wikipedia.orglibretexts.org
Alkyne (R-C≡C-H) Tolerates aryl, alkyl, silyl, and hydroxyl groups.2-methylbut-3-yn-2-ol is a frequently used alkyne substrate. libretexts.orgnih.gov
Functional Groups (Aryl Halide) Electron-withdrawing groups (e.g., -NO2, -CN, -COR)Generally well-tolerated and can enhance reaction rates. nih.gov
Electron-donating groups (e.g., -OR, -NR2)Well-tolerated, but may slow the reaction rate. nih.gov
Functional Groups (General) Compatible with -OH, aldehydes, esters, boronic esters, and many heterocycles.The mild, basic conditions contribute to broad functional group tolerance. jk-sci.com

Alternative Transition Metal-Catalyzed Arylations

While the palladium-copper co-catalyzed Sonogashira reaction is the benchmark, concerns over the use of copper, which can lead to undesirable alkyne homocoupling (Glaser coupling), have spurred the development of alternative catalytic systems. wikipedia.org Copper-free Sonogashira couplings have been successfully developed, often requiring different ligands or bases to facilitate the catalytic cycle. wikipedia.orglibretexts.org

Beyond palladium, other transition metals have been explored for the arylation of alkynes. These alternatives can offer different reactivity profiles, cost-effectiveness, or improved sustainability.

Gold and Palladium Co-catalysis : A dual system using both gold and palladium has been shown to be highly efficient for a broad range of aryl and heteroaryl halides. This approach demonstrates high selectivity and tolerance for numerous functional groups. Mechanistic studies suggest that a gold-acetylide intermediate participates in the transmetalation step of the palladium catalytic cycle. wikipedia.org

Iron-Catalyzed Coupling : Iron, being an inexpensive and abundant metal, presents an attractive alternative. Iron(III) chloride, in combination with a ligand like 1,10-phenanthroline, has been used to mediate Sonogashira-type couplings of terminal alkynes and aryl iodides in water, offering a greener alternative. nih.govrsc.org

Nickel-Catalyzed Reactions : Nickel catalysts are also being investigated for hydroarylation reactions involving alkynes, providing another cost-effective option compared to palladium. acs.org

These alternative methods expand the synthetic toolkit for creating C(sp)-C(sp²) bonds, providing options that can be tailored to specific substrates or to meet goals for sustainability and cost.

Grignard Reagent-Mediated Syntheses of Tertiary Alkynols

An alternative and fundamental approach to synthesizing tertiary alcohols, including alkynols like this compound, involves the use of Grignard reagents. arabjchem.org This classic organometallic reaction is a powerful tool for carbon-carbon bond formation. masterorganicchemistry.com

There are two primary Grignard-based routes to tertiary alcohols:

Reaction with Esters : Carboxylic esters react with two equivalents of a Grignard or organolithium reagent to yield tertiary alcohols where two of the alkyl/aryl groups are identical and originate from the organometallic reagent. libretexts.org The reaction proceeds through a ketone intermediate, which is more reactive than the starting ester and quickly reacts with a second equivalent of the Grignard reagent. chemistrysteps.commasterorganicchemistry.com Therefore, the reaction cannot be stopped at the ketone stage.

Reaction with Ketones : The addition of one equivalent of a Grignard reagent to a ketone is a direct and widely used method to produce tertiary alcohols. organic-chemistry.orgyoutube.com

For the specific synthesis of this compound, a plausible Grignard approach would involve the reaction of a ketone, such as 1-(4-phenoxyphenyl)but-3-yn-2-one, with methylmagnesium bromide (CH₃MgBr). This reaction would directly install the second methyl group and the hydroxyl group at the C2 position.

The versatility of the Grignard reaction allows for the synthesis of a vast array of tertiary alcohols by carefully selecting the carbonyl compound (ketone or ester) and the Grignard reagent. arabjchem.org

Advanced Synthetic Strategies and Process Intensification

To meet the demands of modern chemical manufacturing for efficiency, safety, and sustainability, advanced synthetic strategies are continuously being developed. These include one-pot sequences, continuous flow architectures, and methods for catalyst recycling.

Continuous Flow Reaction Architectures for Industrial Scalability

Continuous flow chemistry has emerged as a powerful technology for scaling up chemical production from the laboratory to an industrial scale. rsc.org In a flow reactor, reagents are continuously pumped through a tube or channel where the reaction occurs, offering superior control over parameters like temperature, pressure, and reaction time. researchgate.net This technology is particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or require precise control, as it minimizes the volume of the reaction mixture at any given time, thereby enhancing safety. rsc.orgresearchgate.net

The synthesis of alkynes and their derivatives has been successfully adapted to flow systems. rsc.orgacs.org For instance, multistep syntheses of pharmaceutical targets have been accomplished in continuous flow using reactors packed with solid-supported catalysts and reagents, which eliminates the need for intermediate workup and purification steps. acs.orgallfordrugs.com Such a "telescoped" synthesis could be envisioned for this compound, potentially combining the Sonogashira coupling and subsequent purification steps into a single, automated process, significantly improving productivity and scalability. acs.orgacs.org

Strategies for Catalyst Recycling and Sustainable Synthesis

The principles of green chemistry are increasingly influencing synthetic route design, with a focus on minimizing waste and environmental impact. rawsource.com Catalyst recycling is a cornerstone of this approach, particularly for reactions employing expensive and rare precious metals like palladium. mdpi.com

A primary strategy for catalyst recycling in Sonogashira couplings is the use of heterogeneous catalysts. researchgate.net This involves immobilizing the palladium catalyst on a solid support, such as silica, alumina, polystyrene, or magnetic nanoparticles. nih.govmdpi.comcam.ac.uk These supported catalysts can be easily separated from the reaction mixture by filtration or magnetic decantation and reused for multiple reaction cycles, often with minimal loss of activity. mdpi.comresearchgate.netresearchgate.net

Other sustainable practices applicable to the synthesis of this compound include:

Using greener solvents, such as water or ionic liquids, or even performing the reaction under solvent-free conditions. mdpi.comresearchgate.netacs.org

Employing copper-free Sonogashira protocols to avoid the use of a toxic co-catalyst and prevent the formation of homocoupling byproducts. wikipedia.orgcam.ac.uk

Developing reactions that proceed under mild conditions, reducing energy consumption. rawsource.com

These strategies collectively contribute to making the synthesis of complex molecules like this compound more economically viable and environmentally responsible.

Chemical Reactivity and Mechanistic Pathways of 2 Methyl 4 4 Phenoxyphenyl but 3 Yn 2 Ol

Transformations Involving the Alkynyl Moiety

The carbon-carbon triple bond in 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol is a region of high electron density, rendering it susceptible to a variety of addition reactions and other transformations.

Catalytic Hydrogenation: Sequential and Direct Reduction Pathways to Alkenols and Alkanols

The catalytic hydrogenation of alkynes is a well-established method for the synthesis of alkenes and alkanes. The reduction of this compound can proceed through sequential pathways to yield the corresponding alkenol and subsequently the alkanol, or via a direct pathway to the fully saturated alkanol. The stereochemical outcome of the hydrogenation is highly dependent on the choice of catalyst and reaction conditions.

Sequential Reduction to Alkenols:

Syn-addition (cis-alkene formation): The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), allows for the selective reduction of the alkyne to a cis-alkene. libretexts.org The hydrogenation occurs with syn-addition of two hydrogen atoms across the triple bond, resulting in the formation of (Z)-2-Methyl-4-(4-phenoxyphenyl)but-3-en-2-ol.

Anti-addition (trans-alkene formation): The reduction of the alkyne to a trans-alkene can be achieved through a dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia. libretexts.org This reaction proceeds via a radical anion intermediate, leading to the anti-addition of hydrogen and the formation of (E)-2-Methyl-4-(4-phenoxyphenyl)but-3-en-2-ol.

Direct Reduction to Alkanols: Complete reduction of the triple bond to a single bond can be accomplished using more active catalysts such as platinum, palladium on carbon (Pd/C), or Raney nickel. libretexts.orgyoutube.com This process involves the addition of four hydrogen atoms across the alkyne, leading directly to the formation of 2-Methyl-4-(4-phenoxyphenyl)butan-2-ol. The reaction is typically carried out under a hydrogen atmosphere. youtube.com

Table 1: Catalytic Hydrogenation Products of this compound
Catalyst/ReagentsProductStereochemistry
H₂, Lindlar's Catalyst(Z)-2-Methyl-4-(4-phenoxyphenyl)but-3-en-2-olcis
Na/NH₃(l)(E)-2-Methyl-4-(4-phenoxyphenyl)but-3-en-2-oltrans
H₂, Pt, Pd/C, or Raney Ni2-Methyl-4-(4-phenoxyphenyl)butan-2-olNot applicable

Oxidation Reactions Yielding Carbonyl Derivatives or Carboxylic Acids

The alkynyl moiety of this compound can undergo oxidative cleavage under strong oxidizing conditions. Reagents such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the carbon-carbon triple bond, leading to the formation of carboxylic acids. masterorganicchemistry.comlibretexts.org

The oxidation of this internal alkyne would result in the formation of two carboxylic acid fragments. Specifically, the reaction would yield 4-phenoxybenzoic acid and acetic acid. The reaction with ozone is typically followed by a workup with water. masterorganicchemistry.com

Under milder, neutral conditions, potassium permanganate can oxidize alkynes to α-dicarbonyl compounds. libretexts.org In the case of this compound, this would theoretically yield 1-(4-phenoxyphenyl)-3-hydroxy-3-methylbutane-1,2-dione.

Electrophilic and Nucleophilic Addition Reactions to the Triple Bond

The electron-rich triple bond of this compound is susceptible to attack by electrophiles. The regioselectivity of such additions is influenced by the electronic effects of the substituents. The 4-phenoxyphenyl group is generally considered to be electron-donating through resonance, which would influence the polarization of the triple bond.

Electrophilic Addition: In the case of electrophilic halogenation, for instance with a halogen acid (HX) or elemental halogens (X₂), the reaction is expected to proceed via a vinyl cation intermediate. The stability of this intermediate will dictate the regiochemical outcome. The phenoxyphenyl group can stabilize an adjacent positive charge through resonance, suggesting that the electrophile will add to the carbon atom further from this group. For example, the addition of HBr would likely lead to the formation of 2-Methyl-4-bromo-4-(4-phenoxyphenyl)but-3-en-2-ol. Halogenation of propargyl alcohols can also lead to the formation of α-haloenones. escholarship.orgrsc.org

Nucleophilic addition to the triple bond of an alkyne is less common unless the alkyne is activated by an electron-withdrawing group. Given the electron-donating nature of the phenoxyphenyl group, direct nucleophilic attack on the triple bond is generally not favored under standard conditions.

Reactions of the Tertiary Alcohol Functional Group

The tertiary hydroxyl group in this compound is a key site for various chemical transformations, including substitution, derivatization, and protection/deprotection strategies.

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of a tertiary alcohol is a poor leaving group. However, under acidic conditions or in the presence of certain metal catalysts, it can be protonated or coordinated to a Lewis acid, facilitating its departure as a water molecule and generating a tertiary propargyl carbocation. This carbocation is stabilized by the adjacent alkyne and the methyl groups. This intermediate can then be attacked by a variety of nucleophiles. researchgate.netlookchem.com

This type of reaction is challenging in aryl-propargyl alcohols due to the potential for unwanted side reactions and polymerization arising from the reactive carbocation intermediate. mdpi.com

It is important to note that tertiary propargyl alcohols can also undergo acid-catalyzed rearrangements, such as the Meyer-Schuster and Rupe rearrangements, which compete with direct nucleophilic substitution. These rearrangements lead to the formation of α,β-unsaturated ketones.

Derivatization and Protection/Deprotection Strategies for the Hydroxyl Group

The tertiary hydroxyl group can be derivatized to form ethers or esters. These derivatives can serve as protecting groups to prevent the alcohol from reacting in subsequent synthetic steps.

Protection: Common protecting groups for tertiary alcohols include silyl (B83357) ethers (e.g., trimethylsilyl, TMS) and certain alkyl ethers. The bulky nature of the tertiary center can influence the choice of protecting group and the reaction conditions required for its introduction.

Deprotection: The removal of these protecting groups is a crucial step in a multi-step synthesis. Silyl ethers are typically removed under acidic conditions or with a fluoride (B91410) source.

A notable deprotection strategy relevant to the synthesis of this compound involves the retro-Favorskii reaction. In the synthesis of related compounds, 2-methylbut-3-yn-2-ol is used as a "monoprotected acetylene (B1199291)." nih.gov The resulting tertiary alcohol, after coupling with an aryl halide, can be treated with a base to eliminate acetone (B3395972), thereby deprotecting the alkyne and yielding a terminal alkyne. nih.gov This strategy highlights the dual role of the 2-hydroxy-2-methylpropyl group as both a part of the final structure and a potential protecting group for a terminal alkyne.

Table 2: Summary of Potential Reactions of this compound
Functional GroupReaction TypePotential Products
Alkynyl MoietyCatalytic HydrogenationAlkenols, Alkanols
OxidationCarboxylic Acids, α-Diketones
Electrophilic AdditionHalo-alkenols, α-Haloenones
Tertiary AlcoholNucleophilic SubstitutionSubstituted Alkynes
Protection/DeprotectionEthers, Esters / Terminal Alkyne

Retro-Favorskii Elimination and Acetone Removal for Terminal Alkyne Formation

A significant reaction pathway for this compound involves the base-catalyzed Retro-Favorskii elimination. This process serves as a crucial deprotection strategy to generate the corresponding terminal alkyne, 1-ethynyl-4-phenoxybenzene, through the removal of an acetone molecule. This transformation is of considerable synthetic utility as terminal alkynes are valuable precursors for a variety of coupling reactions, including the Sonogashira, Suzuki, and Heck couplings, which are fundamental in the construction of more complex molecular architectures.

The reaction is typically carried out in the presence of a strong base, such as potassium hydroxide (B78521) (KOH), in a suitable solvent. The generally accepted mechanism proceeds through the deprotonation of the hydroxyl group by the base, forming an alkoxide intermediate. This is followed by a concerted process where the carbon-carbon bond between the quaternary carbon and the alkyne cleaves, leading to the formation of the terminal alkyne and the enolate of acetone. The enolate is subsequently protonated upon workup to yield acetone.

The general conditions for this transformation often involve heating the substrate with a base in an organic solvent. The choice of base and solvent can influence the reaction rate and yield.

General Reaction Parameters for Retro-Favorskii Elimination
ParameterTypical ConditionsRole in the Reaction
BasePotassium Hydroxide (KOH), Sodium Hydroxide (NaOH)Deprotonates the hydroxyl group to initiate the elimination
SolventToluene, Dioxane, Tetrahydrofuran (B95107) (THF)Provides a medium for the reaction to occur
TemperatureElevated temperatures (e.g., reflux)Provides the necessary activation energy for the reaction

Reactivity of the Phenoxyphenyl Aromatic System

The phenoxyphenyl group in this compound presents its own set of reactive possibilities, primarily centered on the ether linkage and the two aromatic rings.

Functionalization of the Phenoxy Ether Linkage

The ether linkage in diaryl ethers like the phenoxyphenyl moiety is generally stable. However, under forcing conditions, cleavage of the C-O bond can be achieved. This typically requires strong reagents such as strong acids (e.g., HBr, HI) or certain Lewis acids. The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack on one of the adjacent carbon atoms. Due to the higher stability of a potential phenoxide leaving group compared to a phenyl cation, cleavage is more likely to occur at the bond between the oxygen and the phenyl ring that is not substituted with the alkyne moiety, although this is a challenging transformation.

Alternatively, functionalization can be envisioned through reactions that target the aromatic rings, which in turn can influence the properties of the ether.

Electrophilic Aromatic Substitution Patterns on the Phenoxyphenyl Ring

The phenoxyphenyl system is susceptible to electrophilic aromatic substitution (EAS). The directing effects of the substituents on both rings will govern the regioselectivity of these reactions.

The phenoxy group (-OPh) attached to the butynol-containing phenyl ring is a powerful activating group and is ortho, para-directing. This is due to the lone pairs on the ether oxygen which can be delocalized into the aromatic ring, stabilizing the arenium ion intermediate formed during the attack of an electrophile at the ortho and para positions.

The other phenyl ring, attached to the oxygen, is influenced by the electron-donating nature of the ether oxygen. This ring is also activated towards electrophilic attack and will direct incoming electrophiles to its ortho and para positions.

The 2-methylbut-3-yn-2-ol substituent on the first phenyl ring is generally considered to be a deactivating group due to the electron-withdrawing nature of the alkyne. However, the activating effect of the phenoxy group is dominant. Therefore, for electrophilic substitution on the phenyl ring bearing the alkyne, the primary sites of attack will be the positions ortho to the phenoxy group. The para position is already substituted.

Directing Effects in Electrophilic Aromatic Substitution on the Phenoxyphenyl System
RingKey SubstituentActivating/DeactivatingDirecting EffectPredicted Major Substitution Positions
Ring A (with alkyne)Phenoxy group (-OPh)Strongly Activatingortho, paraPositions ortho to the phenoxy group
Ring B (terminal phenyl)Alkoxy group (-OAr)Activatingortho, paraPositions ortho and para to the ether linkage

Elucidation of Reaction Mechanisms and Kinetics

While the general mechanisms for reactions such as the Retro-Favorskii elimination and electrophilic aromatic substitution are well-established in organic chemistry, specific kinetic and detailed mechanistic studies on this compound are not extensively reported in the available literature.

For the Retro-Favorskii elimination, the rate of the reaction is expected to depend on the concentration of both the substrate and the base, suggesting a second-order kinetic profile. The rate-determining step is likely the concerted elimination step leading to the formation of the terminal alkyne and acetone. Computational studies on analogous systems could provide valuable insights into the transition state geometry and activation energy of this process.

Further experimental and computational studies would be necessary to provide precise kinetic data and a more detailed understanding of the reaction pathways for this specific compound.

Derivatization and Structural Modification of 2 Methyl 4 4 Phenoxyphenyl but 3 Yn 2 Ol for Diversification

Synthesis of Analogues with Substitutions on the Phenoxyphenyl Moiety

The biphenyl (B1667301) ether core of the molecule is a prime target for substitution, allowing for the systematic alteration of its electronic and steric properties. The primary method for synthesizing the parent compound and its analogues is the Sonogashira-Hagihara coupling reaction. nih.govresearchgate.net This palladium-catalyzed cross-coupling reaction typically involves the reaction of a terminal alkyne, in this case, 2-methyl-3-butyn-2-ol (B105114), with an aryl halide. nih.govresearchgate.net By starting with variously substituted 4-bromophenoxybenzene precursors, a wide array of derivatives can be accessed.

Efficient, copper-free Sonogashira protocols have been developed that utilize a catalytic system of palladium acetate (B1210297) (Pd(OAc)2) and a phosphine (B1218219) ligand like tri(p-tolyl)phosphine (P(p-tol)3) with a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like tetrahydrofuran (B95107) (THF). researchgate.net This methodology is effective for coupling 2-methyl-3-butyn-2-ol with a broad range of aryl bromides, yielding the desired products in good to excellent yields. researchgate.net

The introduction of various functional groups onto the phenoxyphenyl rings can be readily achieved by employing appropriately substituted aryl halides in the Sonogashira coupling. This strategy allows for the incorporation of halogens (F, Cl, Br, I), nitro groups (-NO2), and various alkyl groups (e.g., methyl, propyl) onto either of the aromatic rings.

For instance, the synthesis of a nitro-substituted analogue, 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol, is well-documented. nih.gov This compound serves as a clear example of how electron-withdrawing groups can be incorporated into the molecular structure. Similarly, coupling with alkyl-substituted aryl bromides provides access to analogues with modified lipophilicity and steric profiles. The versatility of the palladium-catalyzed coupling reaction is key to this diversification strategy. researchgate.net

Substituent (X)Example Precursor (Aryl Bromide)Resulting Analogue
Nitro (-NO₂)1-Bromo-4-nitrobenzene2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol
Methoxy (-OCH₃)4-Bromoanisole (B123540)4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol
Chlorine (-Cl)1-Bromo-4-(4-chlorophenoxy)benzene2-Methyl-4-(4-(4-chlorophenoxy)phenyl)but-3-yn-2-ol
Methyl (-CH₃)1-Bromo-4-(p-tolyloxy)benzene2-Methyl-4-(4-(p-tolyloxy)phenyl)but-3-yn-2-ol

Beyond simple functionalization, the replacement of carbon atoms within the aromatic rings with heteroatoms such as nitrogen represents a significant structural modification. Introducing a pyridine (B92270) or pyrimidine (B1678525) ring in place of a benzene (B151609) ring can profoundly alter the molecule's properties, including its hydrogen bonding capacity, polarity, and metabolic stability. This is a common strategy in medicinal chemistry for optimizing lead compounds. While specific examples of heteroatom-substituted phenoxyphenyl alkynes are not detailed in the provided literature, the synthetic routes, such as the Sonogashira coupling, are often compatible with heteroaromatic halides. This allows for the plausible synthesis of analogues where, for example, the terminal phenyl ring is replaced by a pyridyl group, yielding a 2-methyl-4-(4-(pyridin-4-yloxy)phenyl)but-3-yn-2-ol scaffold. The introduction of such heteroatoms can facilitate novel intramolecular interactions and provide new vectors for derivatization. chemrxiv.org

Modification of the Alkynyl Chain and Tertiary Alcohol Group

The alkynyl and tertiary alcohol functionalities are key reactive sites. The 2-hydroxy-2-methylpropyl group on the alkyne is often employed as a protecting group for the terminal acetylene (B1199291). wikipedia.org This group can be removed under basic conditions in a retro-Favorski elimination of acetone (B3395972), yielding the terminal alkyne. nih.govresearchgate.net This deprotection unmasks a reactive site for further coupling reactions or other transformations.

The carbon-carbon triple bond itself can undergo various reactions. A primary modification is its selective reduction. Catalytic hydrogenation can reduce the alkyne to either an alkene or a fully saturated alkane. For example, the selective hydrogenation of the precursor 2-methyl-3-butyn-2-ol using a Lindlar-type catalyst or a reduced Pd/γ-Al2O3 catalyst yields 2-methyl-3-buten-2-ol, an important intermediate. mdpi.comnih.gov Applying similar controlled hydrogenation conditions to 2-methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol would be expected to produce the corresponding (Z)-alkene, 2-methyl-4-(4-phenoxyphenyl)but-3-en-2-ol. The alkyne functionality is also a competent participant in various cycloaddition reactions, which can lead to diverse heterocyclic and carbocyclic systems.

ModificationFunctional Group TargetedTypical Reagents/ReactionProduct
DeprotectionTertiary AlcoholBase-catalyzed retro-Favorsky eliminationTerminal Alkyne (1-(4-phenoxyphenyl)prop-1-yne)
Selective HydrogenationAlkynyl ChainH₂, Lindlar Catalyst or Pd/γ-Al₂O₃(Z)-Alkene
Full HydrogenationAlkynyl ChainH₂, Pd/CAlkane

Construction of Complex Polycyclic Structures via Cascade and Annulation Reactions

The propargyl alcohol moiety within this compound serves as a valuable starting point for the synthesis of complex polycyclic molecules through cascade and annulation reactions. These reactions build new rings onto the existing molecular framework in a highly efficient manner. For instance, phosphine-catalyzed annulation reactions of related ynones (α,β-alkynyl ketones) with specific alkenes can lead to the formation of functionalized spiro-cyclopentanone structures through a [3+2] cycloaddition pathway. rsc.org By converting the tertiary alcohol of the title compound to a ketone, it could potentially engage in similar annulation reactions to generate complex spirocyclic architectures.

Palladium/norbornene cooperative catalysis, often referred to as the Catellani reaction, is a powerful tool for the ortho- and ipso-difunctionalization of aryl halides. nih.govresearchgate.net This reaction allows for the sequential formation of two different carbon-carbon or carbon-heteroatom bonds at positions adjacent to and at the site of the original halogen substituent. nih.gov The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by insertion of norbornene, ortho C-H activation to form a palladacycle, and subsequent reaction with an electrophile at the ortho position and a nucleophile at the ipso position. nih.govepfl.ch

In the context of this compound, if the synthesis is initiated from an aryl halide precursor that contains an additional halide at an ortho position (e.g., 1-(4-bromophenoxy)-2-iodobenzene), the Catellani reaction could be employed. After the initial Sonogashira coupling at the 4-position, the ortho-iodine could serve as the entry point for a subsequent palladium/norbornene catalyzed reaction, allowing for the introduction of further complexity and the construction of highly substituted, polycyclic aromatic systems.

While not a direct reactant in Michael additions, this compound can serve as a precursor to substrates suitable for such reactions. A plausible synthetic route involves the oxidation of the tertiary alcohol to a ketone, followed by rearrangement or hydration of the alkyne to form an α,β-unsaturated ketone (enone). This transformation would generate a Michael acceptor.

This resulting phenoxyphenyl-substituted enone could then be utilized in an enantioselective Michael reaction, where a nucleophile is added to the β-position of the double bond under the control of a chiral catalyst. This would establish a new stereocenter with high enantiomeric excess. Such strategies are fundamental in asymmetric synthesis for producing chiral molecules. The kinetic resolution of related racemic allenes highlights the feasibility of achieving high enantioselectivity in systems derived from alkyne precursors. nih.gov This multi-step approach demonstrates the utility of this compound as a foundational building block for the asymmetric synthesis of more complex chiral structures.

Synthesis of Specialized Chemical Intermediates from this compound

The generation of specialized chemical intermediates from this compound is centered on the reactivity of its constituent functional groups. The presence of the tertiary propargylic alcohol moiety allows for a variety of chemical transformations. These modifications are instrumental in creating a library of compounds with diverse structural features and potential functionalities. Key synthetic strategies include the modification of the alkyne group through coupling reactions, cycloadditions, and reductions, as well as reactions involving the hydroxyl group.

One of the most powerful methods for the derivatization of terminal alkynes is the Sonogashira cross-coupling reaction. nih.govresearchgate.net This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govresearchgate.net While this compound is itself a product of a Sonogashira-type reaction, the core structure of aryl-2-methyl-3-butyn-2-ols can be further functionalized if a suitable handle is present on the phenoxyphenyl ring. More directly, the alkyne functionality in the parent molecule can be seen as a precursor to other functional groups.

A significant application of aryl-2-methyl-3-butyn-2-ols is their conversion to terminal arylalkynes. This is typically achieved by a base-catalyzed retro-Favorskii reaction, which involves the elimination of acetone. nih.govresearchgate.net The resulting terminal alkyne is a highly valuable intermediate that can undergo a plethora of subsequent transformations, including further Sonogashira couplings to form unsymmetrical diarylalkynes, which are important in materials science. nih.govresearchgate.net

The triple bond of this compound and its derivatives is also amenable to cycloaddition reactions. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," can be employed to synthesize 1,2,3-triazoles. These heterocyclic compounds are known for their wide range of biological activities and their use as stable linkers in medicinal chemistry and materials science.

Furthermore, the alkyne moiety can be selectively reduced to either a cis- or trans-alkene, or fully to an alkane, providing access to a different class of intermediates. For example, partial hydrogenation using specific catalysts can yield the corresponding allylic alcohol, 2-Methyl-4-(4-phenoxyphenyl)but-3-en-2-ol. uu.nl The geometry of the resulting double bond can often be controlled by the choice of catalyst and reaction conditions.

The hydroxyl group of this compound also presents opportunities for derivatization. Esterification or etherification of this group can introduce new functionalities and modify the physicochemical properties of the molecule. Additionally, under certain acidic conditions, propargylic alcohols can undergo rearrangement reactions, leading to the formation of α,β-unsaturated ketones or other rearranged products.

The following table summarizes some of the potential specialized chemical intermediates that can be synthesized from this compound, based on established chemical transformations for analogous compounds.

Starting MaterialReaction TypeReagents and ConditionsProduct
This compoundRetro-Favorskii ReactionBase (e.g., KOH or NaH)1-Ethynyl-4-phenoxybenzene
1-Ethynyl-4-phenoxybenzeneSonogashira CouplingAryl halide, Pd catalyst, Cu(I) co-catalyst, baseUnsymmetrical Diarylalkyne
This compoundAzide-Alkyne CycloadditionOrganic azide, Cu(I) catalyst1,2,3-Triazole derivative
This compoundPartial HydrogenationH₂, Lindlar's catalyst or other selective catalyst2-Methyl-4-(4-phenoxyphenyl)but-3-en-2-ol
This compoundFull HydrogenationH₂, Pd/C or PtO₂2-Methyl-4-(4-phenoxyphenyl)butan-2-ol

Spectroscopic Characterization and Advanced Structural Elucidation of 2 Methyl 4 4 Phenoxyphenyl but 3 Yn 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of atoms.

Proton (¹H) NMR for Structural Connectivity

Proton (¹H) NMR spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. For derivatives of 2-Methyl-4-(aryl)but-3-yn-2-ol, the ¹H NMR spectra exhibit characteristic signals that can be assigned to specific protons within the structure.

For instance, in the analog 2-Methyl-4-phenyl-3-butyn-2-ol, the aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.29-7.43 ppm. rsc.org The six protons of the two methyl groups are magnetically equivalent and give rise to a sharp singlet at approximately δ 1.62 ppm. rsc.org A broad singlet, often observed around δ 2.33 ppm, is characteristic of the hydroxyl proton. rsc.org

The specific chemical shifts and multiplicities of the aromatic protons in 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol would be more complex due to the presence of the additional phenoxy ring, leading to a more intricate splitting pattern in the aromatic region of the spectrum. The signals for the methyl and hydroxyl protons are expected to be in similar regions as observed for the simpler analogs.

Table 1: Representative ¹H NMR Data for 2-Methyl-4-(aryl)but-3-yn-2-ol Derivatives Data presented for illustrative purposes based on known analogs.

Functional GroupChemical Shift (δ, ppm)Multiplicity
Aromatic Protons7.0 - 7.6Multiplet
Hydroxyl Proton~2.3Broad Singlet
Methyl Protons~1.6Singlet

Carbon-¹³C NMR for Carbon Skeleton Analysis

Carbon-¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a detailed analysis of the carbon skeleton.

In the case of 2-Methyl-4-phenyl-3-butyn-2-ol, the ¹³C NMR spectrum shows characteristic peaks for the different carbon environments. rsc.org The carbons of the phenyl ring typically resonate in the aromatic region between δ 122.7 and 131.6 ppm. rsc.org The two acetylenic carbons, being in different environments, show distinct signals; for this analog, they appear at approximately δ 82.1 and δ 93.8 ppm. rsc.org The carbon of the tertiary alcohol (C-OH) is observed around δ 65.6 ppm, and the equivalent methyl carbons give a single peak at about δ 31.4 ppm. rsc.org

For this compound, the ¹³C NMR spectrum would be expected to show a greater number of signals in the aromatic region due to the two distinct phenyl rings. The chemical shifts of the butynol (B8639501) portion of the molecule would likely be similar to those of the simpler analogs.

Table 2: Representative ¹³C NMR Data for 2-Methyl-4-(aryl)but-3-yn-2-ol Derivatives Data presented for illustrative purposes based on known analogs.

Carbon AtomChemical Shift (δ, ppm)
Aromatic Carbons115 - 160
Acetylenic Carbons80 - 98
Tertiary Alcohol Carbon~65
Methyl Carbons~31

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

For derivatives of 2-Methyl-4-(aryl)but-3-yn-2-ol, the mass spectrum typically shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern often involves the loss of a methyl group (M⁺ - 15) or the hydroxyl group (M⁺ - 17). Cleavage of the bond between the tertiary carbon and the acetylenic group is also a common fragmentation pathway. For 2-Methyl-4-(4-cyanophenyl)but-3-yn-2-ol, a molecular ion peak at m/z 185 is observed, along with fragments corresponding to the loss of a methyl group and other characteristic cleavages.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectra of 2-Methyl-4-(aryl)but-3-yn-2-ol derivatives display several characteristic absorption bands.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C≡C triple bond of the alkyne function typically shows a weak to medium absorption band around 2200-2260 cm⁻¹. The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. C-O stretching of the tertiary alcohol is usually observed in the 1100-1200 cm⁻¹ range. For this compound, an additional strong C-O-C stretching band for the ether linkage would be expected around 1240 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for 2-Methyl-4-(aryl)but-3-yn-2-ol Derivatives

Functional GroupWavenumber (cm⁻¹)
O-H Stretch (Alcohol)3200 - 3600 (broad)
C-H Stretch (Aromatic)> 3000
C≡C Stretch (Alkyne)2200 - 2260
C=C Stretch (Aromatic)1450 - 1600
C-O-C Stretch (Ether)~1240
C-O Stretch (Alcohol)1100 - 1200

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. While the crystal structure of this compound has not been reported, the structures of its 4-methoxyphenyl (B3050149) and 4-nitrophenyl analogs have been determined. nih.govchemicalbook.com

The crystal structure of 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol shows a nearly coplanar arrangement of the aromatic ring and the C≡C-C group. nih.gov In the crystal, molecules are connected via O-H···O hydrogen bonds, forming strands. nih.gov Further stabilization of the crystal packing is achieved through weaker C-H···π interactions. nih.gov

Similarly, the crystal structure of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol reveals that the nitro group is nearly coplanar with the benzene (B151609) ring. chemicalbook.com The molecular packing is characterized by the formation of hexameric clusters through O-H···O hydrogen bonds. chemicalbook.com These clusters are then connected into a three-dimensional network by C-H···O interactions involving the nitro group. chemicalbook.com These findings suggest that the solid-state architecture of this compound would also be significantly influenced by hydrogen bonding and π-stacking interactions.

Analysis of Crystal Packing and Unit Cell Parameters

For 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol, the molecules are connected in a way that forms one-dimensional strands running parallel to the b-axis of the unit cell. These strands are further organized in an antiparallel fashion, creating zigzag layers that are parallel to the ab plane. nih.gov

The unit cell parameters for these derivatives provide insight into the crystalline systems they adopt. For instance, 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol crystallizes in the rhombohedral space group R-3, which is a trigonal system. nih.gov In contrast, 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol adopts an orthorhombic crystal system with the space group Pbca. nih.gov

Below is a table summarizing the unit cell parameters for these two derivatives.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
2-Methyl-4-(4-nitrophenyl)but-3-yn-2-olTrigonalR-3:H26.314626.31468.12059090120Not Reported8
4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-olOrthorhombicPbca16.0390(13)5.8399(5)22.5298(19)9090902110.3(3)8

Data for 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol sourced from PubChem nih.gov. Data for 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol sourced from a study by Eissmann et al. nih.gov

Based on these analogs, it can be anticipated that this compound would also exhibit a highly organized crystal packing, likely influenced by the steric bulk and electronic nature of the phenoxy group.

Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π Interactions)

The supramolecular assembly of these crystalline solids is dictated by a network of intermolecular interactions.

Hydrogen Bonding: A prominent feature in the crystal structure of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol is the formation of hexameric clusters via hydroxy-O—H⋯O(hydroxy) hydrogen bonds. researchgate.netnih.gov These aggregates are sustained by 12-membered {⋯OH}6 synthons, adopting a flattened chair conformation. researchgate.netnih.gov In the crystal of 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol, molecules are connected through O—H⋯O hydrogen bonds where the hydroxy group acts as both a donor and an acceptor, leading to the formation of one-dimensional strands. nih.govresearchgate.net

C-H...O and C-H...π Interactions: In the nitro-derivative, the hexameric clusters are further connected into a three-dimensional network by C—H⋯O interactions between the benzene C-H groups and the oxygen atoms of the nitro groups. researchgate.netnih.gov For the methoxy-derivative, stabilization of the crystal structure is achieved through weaker (aryl)C—H⋯π(aryl) contacts within the strands and (methyl)C—H⋯π(acetylene) interactions between different strands. nih.govresearchgate.net

A summary of key intermolecular interactions is presented in the table below.

CompoundInteraction TypeDescription
2-Methyl-4-(4-nitrophenyl)but-3-yn-2-olO—H⋯O(hydroxy) Hydrogen BondFormation of hexameric clusters with 12-membered {⋯OH}6 synthons. researchgate.netnih.gov
Benzene-C—H⋯O(nitro)Connects the hexameric clusters into a three-dimensional architecture. researchgate.netnih.gov
4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-olO—H⋯O Hydrogen BondConnects molecules into one-dimensional strands. nih.govresearchgate.net
(aryl)C—H⋯π(aryl)Provides further stabilization within the strands. nih.govresearchgate.net
(methyl)C—H⋯π(acetylene)Connects different strands, contributing to the overall packing. nih.govresearchgate.net

Given these observations, it is highly probable that the crystal structure of this compound would also be stabilized by a combination of O-H⋯O hydrogen bonds involving the hydroxyl group and C-H⋯π interactions involving the aromatic rings. The presence of the additional phenyl ring in the phenoxy substituent could introduce further π-π stacking interactions.

Conformational Analysis in the Crystalline State

The conformation of these molecules in the solid state reveals important structural features. In 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol, the nitro group is nearly co-planar with the benzene ring to which it is attached, with a dihedral angle of 9.4 (3)°. nih.gov This planarity suggests a degree of electronic conjugation between the nitro group and the aromatic system.

For 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol, the aromatic ring, the C≡C—C group, and the ether oxygen atom are nearly coplanar. nih.govresearchgate.net The maximum deviation from the least-squares plane for these ten atoms is only 0.0787 (8) Å for the ether oxygen atom. nih.gov The angle between this plane and the plane formed by the atoms of the dimethylhydroxy group is 40.60 (11)°. nih.gov

These findings suggest that the core structure of these aryl-alkynol derivatives tends towards planarity, particularly concerning the aryl group and the adjacent acetylene (B1199291) moiety. For this compound, one would expect a similar near-planar arrangement of the phenoxyphenyl group in the crystalline state, with the dihedral angle between the two phenyl rings of the phenoxy group being a key conformational parameter. The orientation of the dimethylhydroxy group relative to this planar system would likely be similar to that observed in the methoxy-derivative.

Computational Chemistry and Theoretical Investigations of 2 Methyl 4 4 Phenoxyphenyl but 3 Yn 2 Ol

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are indispensable tools for exploring the conformational landscape of flexible molecules. The structure of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol features several rotatable single bonds, particularly the C-O-C ether linkage and the C-C bond connecting the phenyl ring to the alkyne. This flexibility allows the molecule to adopt numerous conformations, each with a distinct energy.

Molecular mechanics calculations, using force fields such as AMBER or MMFF, can systematically rotate these bonds to perform a conformational search, identifying low-energy minima on the potential energy surface. These stable conformers represent the most probable shapes the molecule will adopt.

Molecular dynamics simulations build upon this by introducing temperature and simulating the movement of atoms over time. An MD simulation would reveal the dynamic behavior of the molecule, including the transitions between different conformations and the vibrational motions of its constituent parts. This provides a more realistic picture of the molecule's behavior in a given environment, such as in a solvent or in a biological system. Key parameters that can be extracted include the relative populations of different conformers and the energy barriers for interconversion.

Illustrative Conformational Analysis Data

Dihedral AngleConformer 1 (Energy = 0 kcal/mol)Conformer 2 (Energy = 2.5 kcal/mol)Conformer 3 (Energy = 4.1 kcal/mol)
C1-C2-O-C3178.5°65.2°-68.9°
C2-O-C3-C415.4°89.7°-92.3°

Note: Data is illustrative. C1-C4 represent key atoms defining the phenoxyphenyl torsion.

Quantum Chemical Calculations for Electronic Structure and Reactivity.

Quantum chemical calculations provide a more detailed and accurate description of a molecule's electronic structure compared to molecular mechanics. These methods are essential for understanding reactivity, spectroscopic properties, and reaction mechanisms.

Density Functional Theory (DFT) Studies of Ground State Properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost and accuracy. By employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the geometry of this compound can be optimized to find its most stable electronic ground state structure.

This optimization provides precise information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can determine various electronic properties such as the molecular dipole moment, atomic charges (e.g., Mulliken or NBO charges), and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it visualizes the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the oxygen atoms of the ether and hydroxyl groups are expected to be regions of negative potential, while the hydroxyl proton would be a site of positive potential.

Illustrative DFT Optimized Geometric Parameters

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Length (Å)C≡C1.205
C-O (ether)1.368
C-O (alcohol)1.435
O-H0.965
Bond Angle (°)C-O-C (ether)118.5
C-C≡C178.9

Note: Data is illustrative and represents typical values for such functional groups.

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways.

Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich phenoxyphenyl group, particularly the phenyl ring attached to the oxygen atom. The LUMO is expected to be distributed over the alkyne's π* anti-bonding orbital. An analysis of the spatial distribution of these orbitals can predict the most probable sites for electrophilic and nucleophilic attack, thereby providing insights into potential reaction pathways.

Illustrative FMO Data

ParameterEnergy (eV)Primary Localization
HOMO-6.85Phenoxyphenyl Moiety
LUMO-0.95Alkyne C≡C Bond
HOMO-LUMO Gap5.90-

Note: Data is illustrative.

Prediction of Spectroscopic Parameters.

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate the computed structure. acs.org By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. These calculated frequencies can help in the assignment of experimental spectral bands.

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Comparing these theoretical shifts with experimental data is a crucial step in structure elucidation and confirmation.

Illustrative Predicted Spectroscopic Data

SpectroscopyParameterCalculated ValueExpected Experimental Region
IR (cm⁻¹)O-H stretch35503600-3200
C≡C stretch22302260-2100
C-O-C stretch12451275-1200
¹H NMR (ppm)-OH2.52.0-4.0
-CH₃1.61.5-1.7
¹³C NMR (ppm)C≡C85, 9080-95

Note: Data is illustrative. Calculated frequencies are typically scaled to better match experimental values.

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping.

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netscirp.orgmdpi.com It partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates the electron density of the surrounding molecules.

Illustrative Hirshfeld Surface Contact Contributions

Contact TypeContribution to Hirshfeld Surface (%)
H···H55.4
C···H / H···C28.1
O···H / H···O12.5
C···C (π-π)3.2
Other0.8

Note: Data is illustrative and assumes a hypothetical crystal structure.

Computational Studies on Reaction Mechanisms and Transition States.

Computational chemistry is highly effective for elucidating detailed reaction mechanisms. researchgate.net For a molecule like this compound, several reactions could be investigated, such as the acid-catalyzed hydration of the alkyne or the dehydration of the tertiary alcohol. acs.orgrsc.org

Using DFT, the entire reaction pathway can be mapped out on the potential energy surface. This involves locating and optimizing the geometries of the reactants, products, any intermediates, and, crucially, the transition states that connect them. The calculation of the energies of these stationary points allows for the determination of activation energies (energy barriers) and reaction enthalpies. According to transition-state theory, the energy barrier is directly related to the reaction rate. acs.org This information can be used to predict the feasibility of a proposed mechanism and to understand the factors that control the reaction's selectivity and rate.

Illustrative Energy Profile for a Hypothetical Alkyne Hydration Reaction

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsStarting Material + H₃O⁺0.0
TS1First Transition State+18.5
IntermediateVinylic Cation+5.2
TS2Second Transition State+8.9
ProductsEnol Product + H₃O⁺-12.7

Note: Data is illustrative for a hypothetical reaction pathway.

Ligand-Protein Docking Simulations for Interaction Predictions in Chemical Biology

Information regarding ligand-protein docking simulations for this compound is not available in published scientific literature. Therefore, no data on predicted binding energies, interacting amino acid residues, or potential protein targets can be provided.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Data Not AvailableData Not AvailableData Not Available

Applications of 2 Methyl 4 4 Phenoxyphenyl but 3 Yn 2 Ol in Advanced Organic Synthesis and Materials Science

Utility as a Synthon in the Preparation of Fine Chemicals

While no specific examples of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol being used as a synthon for fine chemicals have been identified, the general reactivity of the arylalkyne functional group is well-established. Compounds of this class are often employed as key intermediates. The protected alkyne can be deprotected to yield a terminal alkyne, which is a versatile functional group for further transformations, including click chemistry, hydration reactions, and further coupling reactions. The phenoxyphenyl moiety itself is a common scaffold in medicinal chemistry and materials science, suggesting that derivatives of the title compound could be of interest.

Integration into Catalytic Cycles and Methodologies Development

The development of new catalytic methodologies often relies on the use of novel substrates to explore the scope and limitations of a given transformation. While there is no evidence of this compound being specifically used in the development of new catalytic cycles, its structure lends itself to such investigations. For instance, the alkyne functionality could be a substrate for various transition-metal-catalyzed reactions, such as hydrogenation, hydroformylation, or cycloaddition reactions. The electronic properties of the phenoxyphenyl group could influence the reactivity and selectivity of such transformations.

Precursor in the Synthesis of Complex Organic Molecules

Aryl-substituted propargyl alcohols are valuable precursors in the synthesis of more complex organic molecules. The hydroxyl group can be functionalized or eliminated, and the alkyne can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Although no multi-step syntheses commencing from this compound are reported, it is conceivable that it could serve as a starting material for the synthesis of complex polycyclic aromatic hydrocarbons or heterocyclic compounds, which are of interest in various fields of chemistry.

Role in the Development of Advanced Materials Precursors

The rigid, linear structure of the butynol (B8639501) linker combined with the extended aromatic system of the phenoxyphenyl group suggests that this compound could be a precursor for advanced materials. Arylalkynes are known building blocks for conjugated polymers and organic electronic materials. However, without specific data on the polymerization or material-forming properties of this particular compound, its role in this area remains speculative.

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